molecular formula C12H12N2 B13184657 N-Methyl-4-(pyridin-4-YL)aniline

N-Methyl-4-(pyridin-4-YL)aniline

Cat. No.: B13184657
M. Wt: 184.24 g/mol
InChI Key: BQAUVFMRQCBKGO-UHFFFAOYSA-N
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Description

N-Methyl-4-(pyridin-4-YL)aniline is an organic compound that belongs to the class of phenylalkylamines It is characterized by the presence of a methyl group attached to the nitrogen atom and a pyridine ring attached to the aniline structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-4-(pyridin-4-YL)aniline can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon-carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Another method involves the use of aniline pyrimidine compounds, where the preparation involves specific reaction conditions such as the use of iron-catalyzed reactions and Michael addition reactions . These methods provide efficient and high-yield synthesis routes for the compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-4-(pyridin-4-YL)aniline undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like bromine. The reaction conditions vary depending on the desired product and the specific reaction being carried out .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield nitro compounds, while reduction reactions may produce amines. Substitution reactions can result in various substituted aniline derivatives.

Mechanism of Action

The mechanism of action of N-Methyl-4-(pyridin-4-YL)aniline involves its interaction with specific molecular targets and pathways. For example, it has been identified as a potential inhibitor of vascular endothelial growth factor receptor-2 (VEGFR-2), which plays a crucial role in angiogenesis . The compound binds to the receptor and inhibits its activity, thereby preventing the formation of new blood vessels.

Comparison with Similar Compounds

N-Methyl-4-(pyridin-4-YL)aniline can be compared with other similar compounds, such as:

Properties

Molecular Formula

C12H12N2

Molecular Weight

184.24 g/mol

IUPAC Name

N-methyl-4-pyridin-4-ylaniline

InChI

InChI=1S/C12H12N2/c1-13-12-4-2-10(3-5-12)11-6-8-14-9-7-11/h2-9,13H,1H3

InChI Key

BQAUVFMRQCBKGO-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC=C(C=C1)C2=CC=NC=C2

Origin of Product

United States

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